(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can help in identifying and characterizing the compound .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study highlighted the synthesis of novel thiazolidine-2,4-dione derivatives, including variations similar to (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione, for their antiproliferative activity against various human cancer cell lines. The antiproliferative effects were significant in carcinoma cell lines, underscoring the compound's potential in cancer research (Chandrappa et al., 2008).
Microwave-Assisted Synthesis
Another research explored the reactivity of 2-thiazolin-4-ones under microwave irradiation, including compounds structurally related to this compound, demonstrating an efficient method for the synthesis of thiazolidin-4-ones with potential biological activities (Al-Zaydi, 2010).
Antihyperglycemic Agents
Novel thiazolidine-2,4-dione derivatives, including structural analogs of the compound , were prepared and evaluated as oral antihyperglycemic agents. This study emphasized the significance of sulfonylthiazolidinediones in lowering glucose and insulin levels in mouse models, indicating the compound's relevance in diabetes research (Wrobel et al., 1998).
Biological Activity of Derivatives
Research on structurally diverse 5-aminomethylene derivatives of 2,4-thiazolidinedione, including those related to the mentioned compound, revealed antibacterial and antifungal activities. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Mohanty et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-8(2)4-5-6(10)9(7(11)14-5)15(3,12)13/h4H,1-3H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHGONZUUDFGH-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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